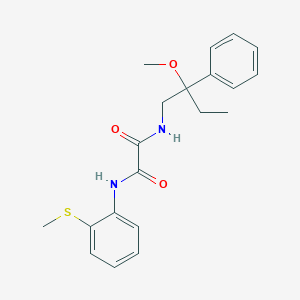

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-N'-(2-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-4-20(25-2,15-10-6-5-7-11-15)14-21-18(23)19(24)22-16-12-8-9-13-17(16)26-3/h5-13H,4,14H2,1-3H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIZAYRMDALXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

Oxalyl chloride reacts with primary amines to form bis-acyl chloride intermediates, which subsequently undergo nucleophilic substitution with the second amine. Critical parameters include:

- Temperature : Reactions typically proceed at 0–5°C to mitigate exothermic side reactions.

- Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred due to their inertness and ability to dissolve intermediates.

- Stoichiometry : A 1:2 molar ratio of oxalyl chloride to total amines ensures complete conversion, though stepwise addition is necessary to avoid dimerization.

Stepwise Procedure

- Formation of mono-acyl chloride :

Oxalyl chloride (1 equiv) is added dropwise to 2-methoxy-2-phenylbutylamine (1 equiv) in anhydrous THF at 0°C. The intermediate N-(2-methoxy-2-phenylbutyl)oxalyl chloride is isolated via vacuum distillation. - Coupling with 2-(methylthio)aniline :

The mono-acyl chloride is reacted with 2-(methylthio)aniline (1.1 equiv) in the presence of triethylamine (2 equiv) as a base. The product precipitates upon quenching with ice water and is purified via recrystallization from ethanol.

Yield : 68–72% (over two steps).

Purity : >95% (HPLC).

Catalytic Dehydrogenative Coupling of Ethylene Glycol

Emerging methodologies emphasize atom-economic strategies, such as the ruthenium-catalyzed dehydrogenative coupling of ethylene glycol (EG) with amines. This approach avoids stoichiometric reagents and generates H2 as the sole byproduct.

Reaction Design

The protocol employs a Ru-MACHO-BH catalyst (0.5 mol%) and tBuOK (2 mol%) in toluene at 150°C. For the target compound, the process involves:

- Dehydrogenation of EG : EG undergoes catalytic dehydrogenation to form oxalic acid derivatives in situ.

- Sequential amine coupling :

- 2-Methoxy-2-phenylbutylamine is introduced first, forming a mono-amide intermediate.

- 2-(methylthio)aniline is added subsequently to complete the oxalamide structure.

Advantages and Limitations

- Yield : 60–65% (lower than conventional methods due to steric hindrance).

- Sustainability : Eliminates toxic reagents (e.g., thionyl chloride) and reduces waste.

- Scope : Less effective for bulky amines like 2-methoxy-2-phenylbutylamine, necessitating prolonged reaction times (48–72 hrs).

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Patent literature describes SPPS-inspired techniques for structurally analogous oxalamides. A resin-bound strategy ensures regiocontrol and simplifies purification.

Key Steps

- Resin functionalization : Wang resin is preloaded with Fmoc-protected 2-(methylthio)aniline using HATU/DIEA activation.

- Oxalyl bridge incorporation : Oxalic acid dichloride is coupled to the resin-bound amine under argon.

- Second amine coupling : 2-Methoxy-2-phenylbutylamine is introduced via dropwise addition in DMF.

- Cleavage and isolation : TFA/water (95:5) liberates the product, which is purified via preparative HPLC.

Yield : 55–60% (crude), improving to >90% purity post-HPLC.

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Steric Hindrance

The 2-methoxy-2-phenylbutyl group imposes significant steric bulk, slowing nucleophilic attack. Solutions include:

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and methylthio groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Modifications and Functional Groups

Oxalamides exhibit diverse biological activities based on substituent variations. Key analogs and their structural features include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group (electron-donating) and methylthio group (moderately electron-withdrawing) contrast with S336’s dimethoxy and pyridyl groups, which enhance flavor receptor (hTAS1R1/hTAS1R3) binding .

- Steric Effects : The 2-phenylbutyl group in the target compound introduces steric bulk compared to smaller substituents like 4-methoxyphenethyl in Compounds 16–23 . This may influence synthetic yields and binding kinetics.

Antiviral Activity

- Compound 13 : Exhibits anti-HIV activity (IC50 = 0.5 µM) targeting the CD4-binding site. Its thiazolyl and chlorophenyl groups enhance viral entry inhibition.

- Target Compound: No direct data, but analogs with aromatic/heterocyclic substituents (e.g., thiazolyl, pyridyl) show enhanced antiviral potency.

Flavor Enhancement

- S336 : A potent umami agonist (EC50 = 3 µM) approved globally as a flavoring agent (FEMA 4233). Its dimethoxy and pyridyl groups are critical for receptor interaction.

Enzyme Inhibition

- Target Compound : The methylthio group could modulate CYP interactions differently, though data are lacking.

Metabolic and Toxicological Profiles

- NOEL = 100 mg/kg/day (rat), with a safety margin >33 million for human exposure.

- Regulatory Considerations: Structural analogs with oxalamide backbones are generally deemed safe for flavoring, but novel substituents (e.g., methylthio) require specific toxicological evaluation .

Biological Activity

N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide, identified by its CAS number 1704664-08-3, is a complex organic compound that has attracted considerable interest in scientific research due to its unique structural features and potential biological activities. This compound includes a methoxy group, a phenylbutyl chain, and a methylthio-substituted phenyl group attached to an oxalamide core, which contributes to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to various enzymes or receptors, thereby modulating their activity. The exact pathways involved may differ based on the specific biological context in which the compound is applied.

Potential Therapeutic Applications

Research has indicated that this compound may possess significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

- Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in vitro, particularly against certain cancer cell lines. The compound may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-Methyl-2-phenylpropanoic acid | Contains a methyl group on a phenylpropanoic core | Anti-inflammatory |

| 2,2-Dimethoxy-2-phenylacetophenone | Two methoxy groups on a phenylacetophenone structure | Antioxidant |

| 2-Methoxy-2-phenylpropionic acid methyl ester | Methoxy and phenolic groups | Antimicrobial |

This compound stands out due to its unique combination of functional groups that confer distinct chemical and biological properties compared to these similar compounds .

Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting a strong potential for development into an antimicrobial agent.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10 µM to 100 µM) led to increased apoptosis rates, with a notable IC50 value of approximately 30 µM. The compound's ability to induce cell cycle arrest at the G0/G1 phase was also documented, highlighting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-methoxy-2-phenylbutyl)-N2-(2-(methylthio)phenyl)oxalamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step coupling of substituted phenyl and butyl intermediates via oxalamide linkage. Key steps include:

- Preparation of 2-methoxy-2-phenylbutylamine and 2-(methylthio)phenylamine intermediates through nucleophilic substitution or reductive amination .

- Coupling using oxalyl chloride or activated esters under inert atmosphere (e.g., N₂), with reaction temperatures maintained at 0–5°C to minimize side reactions .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical Factors : Solvent choice (e.g., dichloromethane for solubility), stoichiometric ratios (1:1.2 amine:oxalyl chloride), and pH control during intermediate isolation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify methoxy (δ 3.2–3.5 ppm), methylthio (δ 2.5 ppm), and oxalamide NH protons (δ 8.1–8.3 ppm). Aromatic protons in phenylbutyl and methylthiophenyl groups appear as multiplet signals (δ 6.8–7.4 ppm) .

- IR Spectroscopy : Confirm oxalamide C=O stretches (1640–1680 cm⁻¹) and N-H bends (1530–1570 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the biological activity of this compound?

- Methodological Answer :

- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition, cell viability) across a concentration gradient (1 nM–100 µM) to validate computational IC₅₀ values .

- Structural Analog Comparison : Synthesize derivatives with modified methoxy or methylthio groups to assess structure-activity relationships (SAR) .

- Molecular Dynamics Simulations : Refine docking models by incorporating solvent effects and flexible receptor conformations to reconcile binding affinity discrepancies .

Q. How can researchers optimize the synthetic protocol for this compound to address low yields in the final coupling step?

- Methodological Answer :

- Catalyst Screening : Test coupling agents like HATU or EDCI/HOBt to improve amide bond formation efficiency .

- Temperature Optimization : Increase reaction temperature to 25°C post-initial coupling to accelerate kinetics while monitoring for decomposition via TLC .

- Intermediate Purity : Pre-purify amine intermediates via flash chromatography to eliminate competing nucleophiles that reduce yield .

Q. What methodological approaches are recommended to analyze the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound (10 µM) with human or rat liver microsomes (0.5 mg/mL) at 37°C, and quantify parent compound degradation over 60 minutes using LC-MS/MS .

- Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isozymes to identify metabolic liabilities. Use fluorescent probes (e.g., 7-benzyloxyquinoline) for high-throughput analysis .

- Stable Isotope Tracing : Synthesize a deuterated analog to track metabolic pathways and identify major Phase I/II metabolites .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous versus organic solvents?

- Methodological Answer :

- Standardized Solubility Testing : Use shake-flask method (pH 7.4 PBS vs. DMSO) under controlled temperature (25°C). Centrifuge at 10,000 rpm to separate undissolved particles, and quantify via UV-Vis (λ max ≈ 270 nm) .

- Particle Size Analysis : Characterize crystallinity via XRD; amorphous forms may exhibit higher apparent solubility than crystalline forms, leading to discrepancies .

Q. What experimental controls are essential when observing variability in the compound’s enzyme inhibition potency across assays?

- Methodological Answer :

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only samples to normalize plate-to-plate variability .

- Buffer Composition : Standardize ionic strength (e.g., 150 mM NaCl) and reducing agents (e.g., 1 mM DTT) to maintain enzyme activity .

- Pre-incubation Time : Ensure consistent equilibration (e.g., 30 minutes) between compound and enzyme before substrate addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.